Isoquinolin-8-ol
Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives, a family of N-heterocycles showing a broad range of structural diversity, biological and pharmaceutical activities, has been the focus of many studies . Various synthetic strategies using versatile approaches have been discussed in detail . For instance, an efficient one-pot synthesis of isoquinolines by a three-component reaction involves condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .Molecular Structure Analysis
Isoquinolin-8-ol has a molecular formula of C9H7NO . Its structure offers opportunities for various applications in scientific research .Chemical Reactions Analysis
Several chemical reactions involving isoquinoline have been reported. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines in excellent yields and short reaction times .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm^3, a boiling point of 332.1±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 44.1±0.3 cm^3, a polar surface area of 33 Å^2, and a molar volume of 115.2±3.0 cm^3 .Scientific Research Applications
Therapeutic Applications in Various Diseases
Isoquinoline analogs, particularly those containing the isoquinoline scaffold like Isoquinolin-8-ol, are recognized for their broad spectrum of biological characteristics. This class of compounds is extensively utilized in pharmaceuticals, with derivatives being used to treat a wide range of ailments including tumors, respiratory diseases, infections, nervous system diseases, cardiovascular and cerebrovascular diseases, and endocrine and metabolic diseases. The isoquinoline ring is a privileged scaffold often preferred in drug design due to its significant role in drug discovery (Luo et al., 2020).
Binding with Nucleic Acids and Implications for Drug Design
Isoquinoline alkaloids like this compound have immense pharmacological and biological properties, with several exhibiting potential anticancer properties. While the molecular targets are not fully clear, extensive research continues to uncover clinically exploitable data. These compounds have shown interaction with nucleic acids, and the binding specificity and energetics of these interactions are being elucidated, paving the way for new drug designs (Bhadra & Kumar, 2011).
Renal Vasodilator Properties
Specific derivatives of isoquinolin-3-ol, a close relative of this compound, have demonstrated selective renal vasodilating properties. These compounds have shown potential in increasing renal blood flow with minimal effects on arterial blood pressure or heart rate, which could be significant in the development of treatments for renal conditions (Kanojia et al., 1989).
Anticancer Effects
Isoquinoline alkaloids have been used traditionally for their anti-inflammatory, antimicrobial, and analgesic effects. Their potential in inducing cell cycle arrest, apoptosis, and autophagy leading to cell death has been noted, especially in the context of cancer treatment. The molecular mechanisms, though not fully understood, suggest that binding to nucleic acids or proteins, enzyme inhibition, and epigenetic modulation by isoquinoline alkaloids may contribute to their therapeutic effects in cancer (Yun et al., 2021).
Mechanism of Action
Target of Action
Isoquinolin-8-ol, like other isoquinoline alkaloids, is believed to exhibit a broad spectrum of biological activities . Isoquinoline alkaloids are known to interact with various cellular targets, contributing to their diverse biological effects .
Mode of Action
Isoquinoline alkaloids, in general, are known to exert their effects through various mechanisms, including the inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis . .
Biochemical Pathways
Isoquinoline alkaloids are known to influence a variety of biochemical pathways, contributing to their wide range of biological activities .
Result of Action
Isoquinoline alkaloids are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects .
Safety and Hazards
Future Directions
Isoquinolin-8-ol, due to its structural similarity to active molecules, could be a starting point for developing new anti-cancer agents. Researchers could explore modifying the structure of this compound to enhance its anti-cancer properties and selectivity for cancer cells. Furthermore, the importance of quinoline and isoquinoline alkaloids due to their potent biological activities demonstrated by in vitro and in vivo assays, as well as agrochemical agents, suggests future directions for research .
Biochemical Analysis
Biochemical Properties
Isoquinolin-8-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. This compound can act as an inhibitor of these enzymes, affecting the metabolic pathways of other substances. Additionally, this compound has been shown to interact with DNA and RNA, potentially influencing gene expression and cellular processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. It also affects cell proliferation and differentiation, making it a potential candidate for cancer therapy . Furthermore, this compound has been shown to inhibit the growth of certain bacteria and fungi, highlighting its antimicrobial properties .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can lead to the accumulation of DNA damage and ultimately cell death. Additionally, this compound can modulate the activity of transcription factors, influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can exhibit therapeutic effects, such as anti-cancer and antimicrobial activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its therapeutic benefits. Therefore, careful dosage optimization is essential for its potential use in clinical settings .
Properties
IUPAC Name |
isoquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXWTPREILQLAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322021, DTXSID50901679 | |
Record name | Isoquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_815 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3482-14-2 | |
Record name | 8-Isoquinolinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isoquinolin-8-ol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72J7CX8ZET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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